molecular formula C11H9N3OS B13913097 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B13913097
M. Wt: 231.28 g/mol
InChI Key: ZQKYOQNEFBJNDZ-UHFFFAOYSA-N
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Description

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by the presence of a benzofuran moiety fused with a triazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide. This reaction leads to the formation of 5-benzofuran-2-yl-1,3,4-oxadiazole-2-thiol, which is then converted to the desired triazole derivative through cyclization reactions . The reaction conditions often involve refluxing in ethanol for several hours, followed by acidification with acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives. These products are often characterized by their enhanced biological activities and potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzofuran-2-yl-4-methyl-4H-[1,2,4]triazole-3-thiol stands out due to its unique combination of benzofuran and triazole rings, which imparts a broad spectrum of biological activities.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H9N3OS/c1-14-10(12-13-11(14)16)9-6-7-4-2-3-5-8(7)15-9/h2-6H,1H3,(H,13,16)

InChI Key

ZQKYOQNEFBJNDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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